(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Description
The compound (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one features a pyrrolidine core substituted at the 3-position with a 1,2,3-triazole moiety. The enone linkage (prop-2-en-1-one) connects this heterocyclic system to a benzo[d][1,3]dioxol-5-yl group. This structural motif is reminiscent of pharmacologically active enone-containing compounds, such as curcumin analogs, which often exhibit anti-inflammatory or antimicrobial properties .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(19-7-5-13(10-19)20-8-6-17-18-20)4-2-12-1-3-14-15(9-12)23-11-22-14/h1-4,6,8-9,13H,5,7,10-11H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCMTJHDIYSRE-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Pyrrolidine Ring Introduction: The pyrrolidine ring is often introduced through nucleophilic substitution reactions.
Benzodioxole Incorporation: The benzodioxole moiety can be introduced via electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-pyrrolidine intermediate with the benzodioxole derivative under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Substitution: The triazole and benzodioxole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Saturated derivatives of the prop-2-en-1-one moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of triazole compounds exhibit potent antifungal and antibacterial activities. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition of growth | |
| Staphylococcus aureus | Antibacterial effects |
Anticancer Properties
Triazole-containing compounds have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, with specific studies indicating its effectiveness against breast and lung cancer cell lines.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Induction of apoptosis | |
| A549 (Lung Cancer) | Growth inhibition |
Neurological Effects
Research has also highlighted the neuroprotective effects of triazole derivatives. The compound has shown promise in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Fungicides
The unique structure of this compound positions it as a potential candidate for developing new fungicides. Its triazole moiety is known for its efficacy in inhibiting fungal growth, making it suitable for agricultural applications.
| Fungal Pathogen | Efficacy | Reference |
|---|---|---|
| Fusarium graminearum | Effective growth inhibition | |
| Botrytis cinerea | Significant antifungal activity |
Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymer materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Nanocomposites
Incorporating this compound into nanocomposite materials has shown to improve electrical conductivity and thermal properties. Studies indicate that such composites can be used in electronic devices and energy storage systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development.
Case Study 2: Neuroprotective Mechanism
Research exploring the neuroprotective mechanisms revealed that the compound could inhibit oxidative stress-induced neuronal death in vitro, suggesting its potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA/RNA synthesis, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues with Triazole-Pyrrolidine Hybrids
(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Fig. 60, )
- Core Structure: Combines a 1,2,3-triazole with a pyrazole ring, linked via an enone to a 4-fluorophenyl group.
- Key Differences :
- Replaces the pyrrolidine ring with a pyrazole.
- Substitutes the benzo[d][1,3]dioxol group with a 4-fluorophenyl moiety.
- Includes electron-withdrawing 3,4-dichlorophenyl and 4-fluorophenyl substituents, which may enhance metabolic stability but reduce solubility compared to the benzodioxol group.
- Potential Applications: Antimicrobial activity inferred from halogenated aryl groups commonly seen in antifungal agents.
Pyrazolone-Benzothiazole Derivatives
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Core Structure : Pyrazolone fused with a benzothiazole ring.
- Key Differences: Lacks the triazole-pyrrolidine system, instead incorporating a benzothiazole for π-stacking interactions.
- Potential Applications: Anticancer activity suggested by structural similarity to kinase inhibitors.
Triazene-Pyrazole Hybrids
Ethyl (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate
- Core Structure : Pyrazole linked to a triazene group.
- Key Differences: Replaces the enone with a triazene (–N=N–N–) spacer, reducing conjugation but increasing chemical reactivity.
- Applications : Primarily a synthetic intermediate for metal-organic frameworks or click chemistry.
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Structural and Functional Features
| Compound Name | Core Structure | Substituents | Molecular Weight* | Key Properties |
|---|---|---|---|---|
| Target Compound (E)-...prop-2-en-1-one | Pyrrolidine-Triazole | Benzo[d][1,3]dioxol-5-yl | ~357.35 | Moderate polarity, rigid |
| (E)-1-(1-(3,4-Dichlorophenyl)...prop-2-en-1-one | Triazole-Pyrazole | 3,4-Dichlorophenyl, 4-Fluorophenyl | ~405.24 | High lipophilicity |
| 4-(Benzo[d]thiazol-2-yl)...dihydropyrazol-5-one | Pyrazolone-Benzothiazole | Allyl, Methyl, Phenyl | ~339.41 | Planar, π-stacking capability |
| Ethyl (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate | Pyrazole-Triazene | Diisopropyl, Ethyl ester | 267.33 | Bulky, reactive triazene |
*Molecular weights calculated using atomic masses.
Research Findings and Implications
- Synthetic Routes: The target compound likely employs a [3+2] cycloaddition (click chemistry) for triazole formation, analogous to methods in . The enone linkage may arise via Claisen-Schmidt condensation, a common strategy for α,β-unsaturated ketones .
- Crystallographic Insights : While direct data are unavailable, software like SHELXL and Mercury enable structural comparisons. For instance, Mercury’s packing similarity analysis could assess whether the benzo[d][1,3]dioxol group induces unique crystal packing vs. halogenated analogs.
- Bioactivity Predictions : The benzodioxol group may enhance blood-brain barrier penetration compared to chlorinated analogs, suggesting CNS applications. Conversely, halogenated derivatives in may exhibit stronger antimicrobial effects due to increased electrophilicity.
Biological Activity
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 1799252-25-7 |
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study reported that triazole-containing compounds exhibit significant antibacterial activity due to their ability to disrupt microbial cell wall synthesis and function .
Anticancer Activity
Research indicates that (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one demonstrates cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC₅₀ values of approximately 2.09 μM and 2.08 μM respectively . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit carbonic anhydrase activity, which is crucial for various physiological processes including pH regulation and ion transport. The binding affinity of this compound towards carbonic anhydrase was noted to be comparable to established inhibitors like acetazolamide.
Study on Anticancer Properties
In a recent study evaluating the anticancer potential of various triazole derivatives, (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one was highlighted for its selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells. The study utilized MTT assays to determine cell viability and reported significant inhibition rates at low concentrations .
Enzyme Inhibition Mechanism
Another investigation focused on the enzyme inhibition mechanism of this compound against cathepsin X. The results indicated that it binds reversibly to the active site of the enzyme, leading to a marked decrease in its activity without causing cytotoxic effects on prostate cancer cells up to concentrations of 10 μM . This selectivity suggests potential therapeutic applications in cancer treatment.
Q & A
Basic: What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2: Introduction of the benzo[d][1,3]dioxol-5-yl group via Heck coupling or condensation reactions under controlled pH and temperature .
- Key Parameters:
Basic: Which spectroscopic techniques are essential for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., α,β-unsaturated ketone protons at δ 6.8–7.5 ppm) and confirms regiochemistry of the triazole ring .
- FT-IR: Validates carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and triazole C-N vibrations .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak with <2 ppm error) .
Advanced: How can DFT at B3LYP/6-31++G(d,p) predict nonlinear optical (NLO) properties?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Computes HOMO-LUMO gaps to assess electronic transitions and kinetic stability. A smaller gap (~3–4 eV) suggests higher NLO activity .
- Hyperpolarizability Calculations: First-order hyperpolarizability (β) values >50 × 10⁻³⁰ esu indicate potential for second-harmonic generation (SHG) .
- Validation: Compare computed dipole moments with experimental Stark spectroscopy results .
Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?
Methodological Answer:
- Scaling Factors: Apply 0.96–0.98 scaling to DFT-calculated wavenumbers to account for anharmonicity .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO shifts C=O stretches by ~15 cm⁻¹) .
- Isotopic Substitution: Deuteration of labile protons (e.g., NH in triazole) clarifies ambiguous FT-IR peaks .
Basic: What in vitro assays assess initial biological activity?
Methodological Answer:
- Anticonvulsant Screening: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
- Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced: How to optimize large-scale synthesis while preserving stereochemistry?
Methodological Answer:
- Continuous-Flow Reactors: Maintain consistent temperature (e.g., 60–80°C) and residence time to minimize E/Z isomerization .
- Catalyst Screening: Test Pd/C, PdCl₂, or Ni-based catalysts for coupling efficiency (>90% yield) .
- In-Line Monitoring: Use HPLC-DAD to track reaction progress and detect byproducts .
Advanced: How does X-ray crystallography confirm stereochemistry of the α,β-unsaturated ketone?
Methodological Answer:
- Crystal Growth: Slow evaporation from acetone/hexane yields diffraction-quality crystals .
- Data Collection: Mo Kα radiation (λ = 0.71073 Å) resolves E-configuration via C=C bond length (~1.33 Å) and torsion angles .
- Validation: Compare experimental bond angles with DFT-optimized geometries (RMSD <0.02 Å) .
Advanced: How to address contradictions in biological activity across models?
Methodological Answer:
- Control Experiments: Test compound stability in media (e.g., DMEM vs. RPMI) using LC-MS .
- Metabolite Profiling: Identify active metabolites via liver microsome assays .
- Species-Specific Targets: Use CRISPR-edited cell lines to validate target engagement (e.g., GABA receptors) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography: Optimize with ethyl acetate/hexane gradients (20:80 to 60:40) for polar byproducts .
- Crystallization: Use ethanol/water (3:1) to isolate high-purity crystals (>98% by HPLC) .
- Validation: Purity assessed via TLC (Rf = 0.4 in CHCl₃:MeOH 9:1) and ¹H NMR integration .
Advanced: What molecular docking approaches predict neurological target interactions?
Methodological Answer:
- Target Selection: Focus on GABAₐ receptors (PDB ID: 6HUP) or sodium channels (PDB ID: 5XSY) .
- Docking Software: Autodock Vina with Lamarckian GA (grid size: 60 × 60 × 60 Å) .
- Validation: Compare binding poses with mutagenesis data (e.g., Kd values from SPR assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
